molecular formula C21H31NO5S B8341719 4-[(2-Oxo-3-bornylidene)methyl]-phenyl trimethylammonium methyl sulfate

4-[(2-Oxo-3-bornylidene)methyl]-phenyl trimethylammonium methyl sulfate

Cat. No.: B8341719
M. Wt: 409.5 g/mol
InChI Key: ZANFQAKBYANGPR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Oxo-3-bornylidene)methyl]-phenyl trimethylammonium methyl sulfate is a useful research compound. Its molecular formula is C21H31NO5S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H31NO5S

Molecular Weight

409.5 g/mol

IUPAC Name

methyl sulfate;trimethyl-[4-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]phenyl]azanium

InChI

InChI=1S/C20H28NO.CH4O4S/c1-19(2)17-11-12-20(19,3)18(22)16(17)13-14-7-9-15(10-8-14)21(4,5)6;1-5-6(2,3)4/h7-10,13,17H,11-12H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

ZANFQAKBYANGPR-UHFFFAOYSA-M

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)[N+](C)(C)C)C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

750 g of 4-dimethylamino benzylidene camphor (prepared in Example 1) and 334 g of methyl sulfate are progressively heated to reflux in ethyl acetate. An exothermic precipitation suddenly occurs and when it has abated the reaction mixture is then heated for three hours at reflux. A pale yellow solid precipitates which is then filtered, washed with ethyl acetate and recrystallized in a benzene-acetonitrile mixture, yielding 866 g of white product melting at 20° C.
Name
4-dimethylamino benzylidene camphor
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
334 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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